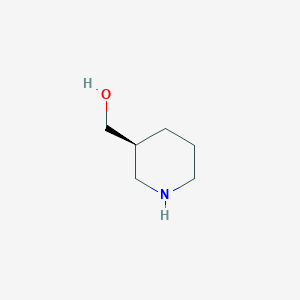

(S)-Piperidin-3-ylmethanol

Description

Properties

IUPAC Name |

[(3S)-piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNPWIPIOOMCPT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144539-77-5 | |

| Record name | (3S)-piperidin-3-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-Piperidin-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Piperidin-3-ylmethanol is a chiral heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its rigid piperidine scaffold, coupled with a strategically positioned hydroxymethyl group and a defined stereocenter, makes it a valuable chiral building block for the synthesis of a wide array of pharmacologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a colorless to light yellow solid-liquid mixture at room temperature.[1] It is soluble in water and many organic solvents.[2] Proper handling in an inert atmosphere and storage in a dark place at room temperature are recommended to ensure its stability.[3]

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | [(3S)-piperidin-3-yl]methanol | [4] |

| Synonyms | (S)-3-(Hydroxymethyl)piperidine, (S)-3-Piperidinemethanol | [3] |

| CAS Number | 144539-77-5 | [3] |

| Molecular Formula | C₆H₁₃NO | [4] |

| Molecular Weight | 115.17 g/mol | [4] |

| Appearance | Colorless to light yellow solid-liquid mixture | [5] |

Physicochemical Data

| Property | Value | Reference |

| Boiling Point | 240.4 ± 0.0 °C (Predicted) | [5] |

| pKa | 14.93 ± 0.10 (Predicted) | [5] |

| Specific Optical Rotation ([α]D) | -8.4° (c=0.5, MeOH) |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the hydroxymethyl group.[6]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the five unique carbon atoms of the piperidine ring and the hydroxymethyl carbon.

-

IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3300-3500 cm⁻¹ due to the O-H stretching of the hydroxyl group, and N-H stretching vibrations. C-H and C-O stretching bands will also be present.[4]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Purification

The enantiomerically pure this compound is most commonly synthesized via the reduction of an appropriate chiral precursor, such as an ester of (S)-piperidine-3-carboxylic acid.

Experimental Protocol: Synthesis from Ethyl (S)-piperidine-3-carboxylate

This procedure details the reduction of ethyl (S)-piperidine-3-carboxylate using lithium aluminum hydride (LAH).

Materials:

-

Ethyl (S)-piperidine-3-carboxylate[7]

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Diatomaceous earth (Celite)

-

Saturated sodium sulfate solution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), a solution of ethyl (S)-piperidine-3-carboxylate (1 equivalent) in anhydrous THF is prepared.

-

The solution is cooled to 0 °C in an ice bath.

-

A 1.0 M solution of LAH in ether (1.0 equivalent) is slowly added to the stirred solution via the dropping funnel over a period of 20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for 2 hours.

-

The reaction is monitored for completion (e.g., by thin-layer chromatography).

-

Once the reaction is complete, the flask is cooled to room temperature.

-

The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.

-

The resulting slurry is dried by the addition of anhydrous sodium sulfate.

-

The mixture is filtered through a pad of diatomaceous earth, and the filter cake is washed with THF.

-

The filtrate is concentrated under reduced pressure to yield this compound as a colorless oily product. A crude yield of approximately 98% can be expected.

Purification

The crude product can be purified by standard laboratory techniques. For achieving high enantiomeric purity, the following methods are recommended:

-

Recrystallization: If the product is a solid or can be converted to a crystalline salt (e.g., the hydrochloride salt), recrystallization from a suitable solvent system can be an effective method for purification.

-

Chiral High-Performance Liquid Chromatography (HPLC): For achieving the highest enantiomeric purity, preparative chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase to separate the enantiomers.[8][9][10][11] The selection of the appropriate chiral column and mobile phase is crucial for successful separation.

Role in Drug Discovery and Development

This compound is not typically used as a therapeutic agent itself. Instead, its significance lies in its role as a versatile chiral building block for the synthesis of more complex drug candidates.[3] The piperidine moiety is a prevalent scaffold in many approved drugs, particularly those targeting the central nervous system.[12] The specific (S)-configuration is often crucial for the desired biological activity and selectivity of the final drug molecule.

Derivatives of this compound have been incorporated into molecules targeting a variety of biological targets, including:

-

G-Protein Coupled Receptors (GPCRs): A major class of drug targets involved in a vast array of physiological processes.[12]

-

Neurotransmitter Transporters: Proteins that regulate the concentration of neurotransmitters in the synaptic cleft.

-

Enzyme Inhibitors: Molecules that block the activity of specific enzymes.[3]

The rigid structure of the piperidine ring helps to orient the functional groups in a precise three-dimensional arrangement, which is often necessary for high-affinity binding to a biological target.

Representative Signaling Pathway in Drug Development

As this compound is a key structural motif in the synthesis of various GPCR ligands, a generalized GPCR signaling pathway is depicted below to illustrate the type of biological cascade that drugs derived from this scaffold can modulate.

This diagram illustrates how a ligand derived from the this compound scaffold can bind to and activate a GPCR, initiating a downstream signaling cascade that ultimately leads to a cellular response. The specific nature of the ligand, receptor, and downstream effectors will vary depending on the particular drug molecule.

Safety and Handling

This compound and its salts are classified as causing severe skin burns and eye damage.[4] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fundamentally important chiral building block in modern drug discovery. Its well-defined stereochemistry and versatile chemical functionality provide a robust platform for the synthesis of novel therapeutic agents with improved potency and selectivity. A thorough understanding of its chemical properties, synthesis, and purification is essential for researchers and scientists working to develop the next generation of medicines.

References

- 1. ((S)-piperidin-3-yl)methanol | 144539-77-5 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]

- 4. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 144539-77-5 CAS MSDS (((S)-piperidin-3-yl)methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 3-Piperidinemethanol(4606-65-9) 1H NMR [m.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 9. mdpi.com [mdpi.com]

- 10. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Piperidin-3-ylmethanol CAS number and structure

An In-depth Technical Guide to (S)-Piperidin-3-ylmethanol for Researchers and Drug Development Professionals

Introduction

This compound is a chiral piperidine derivative that has emerged as a critical building block in medicinal chemistry and pharmaceutical development.[1][2] Its stereospecific (S)-configuration and the presence of both a secondary amine and a primary alcohol functional group make it a versatile intermediate for the synthesis of complex, high-value molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Structure and Properties

CAS Number: 144539-77-5[1][3][4]

Chemical Structure: this compound possesses a piperidine ring with a hydroxymethyl group at the C3 position in the (S) configuration.

Molecular Formula: C₆H₁₃NO[1][3][5]

Synonyms: (S)-3-Piperidinemethanol, (S)-3-Hydroxymethylpiperidine, [(3S)-piperidin-3-yl]methanol[1][3]

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 115.17 g/mol | [1][5] |

| Appearance | White solid | [6] |

| Boiling Point | 106-107 °C at 3.5 mmHg | [7] |

| Density | 1.026 g/mL at 25 °C | |

| Purity | Typically >98% | [3] |

Experimental Protocols

The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceutical development. Below is a representative experimental protocol based on modern biocatalytic methods.

Protocol: Enantioselective Biocatalytic Synthesis of this compound

This protocol is adapted from a reported enantioselective biocatalytic route which achieves high enantiomeric excess.[1]

Materials:

-

Precursor ketone (e.g., 3-oxo-piperidine-1-carboxylic acid tert-butyl ester)

-

Engineered transaminase

-

Co-factor (e.g., Pyridoxal 5'-phosphate)

-

Amine donor (e.g., Isopropylamine)

-

Buffer solution (e.g., Potassium phosphate buffer, pH 7.5)

-

Organic solvent (e.g., Methyl tert-butyl ether)

-

Reducing agent (e.g., Lithium aluminum hydride)

-

Dry tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Biocatalytic Amination:

-

In a temperature-controlled reactor, dissolve the precursor ketone in a suitable buffer.

-

Add the engineered transaminase, pyridoxal 5'-phosphate, and the amine donor.

-

Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, extract the product with an organic solvent.

-

-

Reduction and Deprotection:

-

Dry the organic extract and concentrate under reduced pressure.

-

Dissolve the resulting intermediate in dry THF under an inert atmosphere.

-

Carefully add a reducing agent (e.g., Lithium aluminum hydride) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by Thin Layer Chromatography).

-

Quench the reaction by the sequential addition of water and aqueous NaOH.

-

Filter the resulting solids and concentrate the filtrate.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Confirm the enantiomeric excess using chiral HPLC.

-

Applications in Drug Development

The unique structural features of this compound make it a valuable synthon for a variety of therapeutic agents.

-

Central Nervous System (CNS) Agents: It serves as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators. Its stereochemical purity is critical for minimizing off-target effects in CNS drugs.[1]

-

Oncology: In the field of oncology, this molecule has been incorporated into Proteolysis Targeting Chimeras (PROTACs). For instance, its integration into PROTACs targeting the estrogen receptor has been shown to enhance degradation efficiency.[1]

-

Other Therapeutic Areas: It is also used in the synthesis of CB2 receptor agonists for chronic pain, protein lysine methyltransferase G9a inhibitors, and P2Y12 antagonists for inhibiting platelet aggregation.[6][7]

Mandatory Visualizations

The following diagrams illustrate key aspects of this compound's synthesis and application.

Caption: Synthetic workflow for this compound.

Caption: Application of this compound in PROTACs.

References

- 1. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 144539-77-5 CAS MSDS (((S)-piperidin-3-yl)methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. ((S)-piperidin-3-yl)methanol | 144539-77-5 [chemicalbook.com]

- 5. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 3-Piperidinemethanol | 4606-65-9 [chemicalbook.com]

(S)-Piperidin-3-ylmethanol: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the molecular characteristics and synthetic pathways of (S)-Piperidin-3-ylmethanol, a pivotal chiral building block in modern drug discovery and development. Its unique structural features make it a valuable intermediate in the synthesis of a variety of pharmaceutical agents.

Core Molecular Data

This compound is a chiral organic compound featuring a piperidine ring substituted with a hydroxymethyl group at the 3-position. It is essential to distinguish between the free base form and its hydrochloride salt, as their molecular properties differ. The quantitative data for both forms are summarized below for clear reference.

| Identifier | This compound (Free Base) | This compound Hydrochloride (Salt) |

| Molecular Formula | C6H13NO[1] | C6H14ClNO[2][3] |

| Molecular Weight | 115.17 g/mol [1] | 151.63 g/mol [2][4] |

Significance in Pharmaceutical Synthesis

As a chiral piperidine derivative, this compound is highly valued in medicinal chemistry for its role as a versatile intermediate.[5] Its stereospecific configuration is crucial for the enantioselective synthesis of complex molecules, ensuring high purity and minimizing off-target effects in the final drug product.[5] Notably, it serves as a key component in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators.[5] The presence of both a secondary amine and a primary alcohol functional group allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5]

Experimental Protocols: A Lcknowledged Synthetic Approach

While various synthetic routes exist, a notable advancement in the production of this compound is the use of biocatalysis. An enantioselective biocatalytic method employing engineered transaminases has been described, offering a "green chemistry" approach to its synthesis.[5] This methodology provides high enantiomeric excess and is amenable to larger-scale production, including continuous flow systems.[5]

The logical workflow for such a biocatalytic synthesis is outlined in the diagram below.

Caption: Generalized workflow for the biocatalytic synthesis of this compound.

References

- 1. 144539-77-5 CAS MSDS (((S)-piperidin-3-yl)methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound hydrochloride | C6H14ClNO | CID 70700777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 1125551-75-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]

(S)-Piperidin-3-ylmethanol synthesis pathways

An In-depth Technical Guide to the Synthesis of (S)-Piperidin-3-ylmethanol

Introduction

This compound is a chiral piperidine derivative that serves as a critical building block in modern medicinal chemistry and pharmaceutical development.[1] Its stereospecific (S)-configuration and bifunctional nature, containing both a secondary amine and a primary alcohol, make it an invaluable intermediate for creating complex, enantiomerically pure molecules.[1] This scaffold is integral to the synthesis of a wide range of bioactive compounds, including selective serotonin reuptake inhibitors (SSRIs), dopamine receptor modulators, and kinase inhibitors such as the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2][3] The demand for high-purity this compound has driven the development of several distinct and innovative synthetic strategies.

This technical guide provides a comprehensive overview of the core synthesis pathways for this compound and its common N-protected analogues. It is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of methodologies, quantitative performance data, experimental protocols, and visual pathway diagrams.

Core Synthesis Pathways

The synthesis of enantiomerically pure this compound can be broadly categorized into three primary strategies:

-

Biocatalytic Asymmetric Reduction: The enzymatic reduction of a prochiral ketone precursor.

-

Chiral Resolution: The separation of a racemic mixture of 3-hydroxymethylpiperidine derivatives.

-

Chiral Pool Synthesis: The construction of the target molecule from a naturally occurring chiral starting material, such as an amino acid.

Pathway 1: Biocatalytic Asymmetric Reduction of N-Boc-3-piperidone

This pathway is one of the most efficient and environmentally friendly methods, utilizing enzymes or whole-cell biocatalysts to stereoselectively reduce a prochiral ketone, typically N-Boc-3-piperidone, to the corresponding (S)-alcohol. Ketoreductases (KREDs) are particularly effective, offering high yields and exceptional enantiomeric purity.[2][4]

Logical Workflow: Biocatalytic Reduction

Caption: Workflow for the biocatalytic reduction of N-Boc-3-piperidone.

Data Presentation: Biocatalytic Reduction Performance

| Catalyst System | Substrate | Substrate Conc. (w/w) | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Aldo-keto reductase (AKR-43) | N-Boc-3-piperidone | 16% | 30 | 16 | High (not specified) | >99% | [2] |

| Ketoreductase (KRED 110) | N-Boc-3-piperidone | 10 g/L | 35-40 | 3-4 | High (not specified) | 100% | [4] |

| Baker's Yeast | N-1-Boc-3-piperidone | 100 mg / 25 mL | 37 | 72 | Not specified | Not specified | [4] |

Experimental Protocol: Gram-Scale Reduction using KRED 110

This protocol is adapted from the procedure described by Der Pharma Chemica (2015).[4]

-

Reaction Mixture Preparation: In a suitable reaction vessel, prepare a mixture containing 10 g/L of N-1-Boc-3-piperidone dissolved in isopropanol (IPA).

-

Buffer and Cofactor Addition: Add a triethanolamine HCl buffer (200 mM, pH 7.5) and NAD+ (10 mM).

-

Enzyme Addition: Add the ketoreductase enzyme, KRED 110, to a final concentration of 3% (w/w).

-

Reaction Conditions: Stir the reaction mixture at approximately 230 rpm and maintain the temperature between 35–40 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate and n-hexane (1:1 ratio) and ninhydrin for visualization.

-

Reaction Time: The reaction is typically complete within 3 to 4 hours.

-

Work-up and Analysis: Upon completion, the product, (S)-1-Boc-3-hydroxypiperidine, can be isolated and analyzed by Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) to confirm purity and enantiomeric excess. The reported chiral purity was 100% with a chromatographic purity of >99%.[4]

Pathway 2: Resolution of Racemic 3-Hydroxymethylpiperidine

This classical approach involves the synthesis of a racemic mixture of the target compound or its protected precursor, followed by separation of the enantiomers. The separation can be achieved either through the formation of diastereomeric salts with a chiral resolving agent or via enzyme-catalyzed kinetic resolution.

Logical Workflow: Enzymatic Kinetic Resolution

Caption: Workflow for the enzymatic kinetic resolution of racemic N-Boc-3-hydroxymethylpiperidine.

Data Presentation: Chiral Resolution Performance

| Method | Starting Material | Resolving Agent / Enzyme | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Diastereomeric Salt Crystallization | (R,S)-3-hydroxypiperidine | D-pyroglutamic acid | 95% (for Boc-protected final product) | High (not specified) | [5] |

| Enzymatic Kinetic Resolution (Esterification) | (R,S)-N-Boc-3-hydroxymethylpiperidine | Lipase PS from Pseudomonas cepacia + Succinic Anhydride | 32% (after repetition) | 98.9% | [6] |

| Enzymatic Kinetic Resolution (Hydrolysis) | (R,S)-N-Boc-3-hydroxymethylpiperidine acetate | Lipase PS from Pseudomonas cepacia | 16% | >95% | [6] |

Experimental Protocol: Resolution via Diastereomeric Salt Formation

This protocol is adapted from a patent describing the synthesis of the N-Boc protected target.[5]

-

Hydrogenation (Racemate Synthesis): In an autoclave, combine 3-hydroxypyridine (100kg), 5% rhodium on carbon (1kg), and water (100L). Pressurize with hydrogen to 5 MPa and heat to 90°C for 48 hours. After cooling and filtering the catalyst, dewater the filtrate under reduced pressure and distill the residue to obtain racemic 3-hydroxypiperidine.

-

Salt Formation: Dissolve the racemic 3-hydroxypiperidine (400kg) and the resolving agent, D-pyroglutamic acid (225kg), in 95% ethanol (500L).

-

Crystallization: Heat the mixture to reflux, then cool to allow the diastereomeric salt, (S)-3-hydroxypiperidine D-pyroglutamate, to crystallize.

-

Isolation and Protection: Isolate the solid salt. The salt is then reacted with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

-

Final Product: After reaction and purification, (S)-N-Boc-3-hydroxypiperidine is obtained with a reported yield of 95%.[5]

Pathway 3: Synthesis from Chiral Pool (L-Glutamic Acid)

This strategy leverages the inherent chirality of readily available natural products, such as amino acids, to construct the chiral piperidine ring. The synthesis starting from L-glutamic acid involves a multi-step sequence including esterification, reduction to a diol, conversion to a ditosylate, and finally, cyclization with an amine to form the piperidine ring.

Logical Workflow: Synthesis from L-Glutamic Acid

Caption: Multi-step synthesis of a piperidine derivative from L-glutamic acid.

Data Presentation: Chiral Pool Synthesis Performance

| Starting Material | Key Steps | Overall Yield (%) | Reference |

| L-Glutamic Acid | Esterification, Boc-protection, NaBH₄ reduction, tosylation, cyclization with various amines | 44 - 55% |

Experimental Protocol: Key Steps from L-Glutamic Acid

This protocol is a summary of the key transformations described by Open Research@CSIR-NIScPR (2022).

-

Boc-Protection and Esterification: To a stirred solution of dimethyl glutamate hydrochloride (10 g) in CH₂Cl₂ (120 mL) at 0°C, add triethylamine, (Boc)₂O, and a catalytic amount of DMAP. Stir at room temperature for 6 hours. After aqueous work-up, (S)-dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate is obtained.

-

Reduction to Diol: To the resulting diester (5 g) in methanol (30 mL), add sodium borohydride (2.5 equiv.) portion-wise at room temperature and stir for 2 hours. Quench with 10% aqueous citric acid. After extraction, the corresponding chiral diol is isolated.

-

Ditosylation and Cyclization: The diol is subsequently converted to its ditosylate. The resulting ditosylate is then reacted with a primary amine (e.g., benzylamine) which acts as a nucleophile for intramolecular cyclization, displacing the tosylate groups to form the N-substituted 3-(N-Boc amino) piperidine. The specific conditions for tosylation and cyclization would require further optimization based on the chosen amine. The overall yield for the entire sequence is reported to be in the range of 44-55%.

References

- 1. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]

- 2. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Hydroxypiperidine | 6859-99-0 | Benchchem [benchchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Data of (S)-Piperidin-3-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (S)-Piperidin-3-ylmethanol. The information presented herein is crucial for the identification, characterization, and quality control of this important synthetic intermediate in pharmaceutical research and development. This document includes detailed tables of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~3.44 | m | - | H-7a |

| ~3.37 | m | - | H-7b |

| ~3.16 | m | - | H-2a |

| ~2.98 | m | - | H-6a |

| ~2.55 | m | - | H-2b |

| ~2.34 | m | - | H-6b |

| ~1.78 | m | - | H-3 |

| ~1.67 | m | - | H-4a, H-5a |

| ~1.47 | m | - | H-4b |

| ~1.10 | m | - | H-5b |

Solvent: CDCl₃, Frequency: 400 MHz. Data is interpreted from publicly available spectra and may require confirmation.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~66.0 | C-7 (CH₂OH) |

| ~54.5 | C-2 |

| ~46.5 | C-6 |

| ~40.0 | C-3 |

| ~27.0 | C-5 |

| ~25.0 | C-4 |

Solvent: CDCl₃. Data is interpreted from publicly available spectra from sources such as SpectraBase.[1]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, Broad | O-H stretch (alcohol) |

| 2920 - 2950 | Strong | C-H stretch (aliphatic) |

| 2850 - 2870 | Strong | C-H stretch (aliphatic) |

| 1440 - 1480 | Medium | C-H bend (CH₂) |

| 1050 - 1150 | Strong | C-O stretch (primary alcohol) |

| 3200 - 3400 | Medium, Broad | N-H stretch (secondary amine) |

Sample preparation: KBr pellet or thin film. Data is characteristic for piperidine and alcohol functionalities.[2]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 115 | Moderate | [M]⁺ (Molecular Ion) |

| 114 | Moderate | [M-H]⁺ |

| 98 | Moderate | [M-NH₃]⁺ |

| 84 | High | [M-CH₂OH]⁺ |

| 70 | Moderate | Piperidine ring fragment |

| 56 | High | Piperidine ring fragment |

Ionization Method: Electron Ionization (EI). The fragmentation pattern is consistent with the structure of piperidinemethanol.[2]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

IR Spectroscopy

-

Sample Preparation (Thin Film): As this compound is a solid at room temperature, it can be prepared as a thin film.[3] Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.[3] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables for functional group identification.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.[4] This hard ionization technique will induce fragmentation, providing structural information.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 30-200.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule. The relative abundances of the fragment ions provide insights into the stability of different parts of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

References

(S)-Piperidin-3-ylmethanol: A Chiral Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-Piperidin-3-ylmethanol, a chiral piperidine derivative, has emerged as a critical building block in medicinal chemistry. Its stereospecific configuration and versatile functional groups make it an invaluable starting material for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the role of this compound in drug discovery, focusing on its synthetic applications and the pharmacological activities of the compounds derived from it. While direct quantitative biological data for this compound itself is scarce in publicly available literature, its utility as a key intermediate is well-documented.

Core Properties and Synthetic Utility

This compound, with the chemical formula C₆H₁₃NO, possesses a piperidine ring substituted with a hydroxymethyl group at the 3-position. This structure provides two key points for chemical modification: the secondary amine of the piperidine ring and the primary hydroxyl group. The (S)-stereochemistry at the C3 position is crucial for the enantioselective synthesis of drugs, ensuring high purity and reducing potential off-target effects.

The piperidine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates, such as improved solubility and metabolic stability.[1] The introduction of a chiral center, as in this compound, further allows for the precise three-dimensional arrangement of substituents, which is often critical for potent and selective interaction with biological targets.[2]

Therapeutic Applications of this compound Derivatives

The true biological significance of this compound lies in the diverse therapeutic activities of the molecules synthesized from it. This chiral scaffold is a key component in a variety of drug candidates targeting a wide range of diseases.

| Therapeutic Area | Target/Mechanism of Action | Reference |

| Central Nervous System (CNS) Disorders | Selective Serotonin Reuptake Inhibitors (SSRIs), Dopamine Receptor Modulators | [3] |

| Pain Management | κ-Opioid Receptor Antagonists | [3] |

| Inflammatory Conditions | Transient Receptor Potential Vanilloid 1 (TRPV1) Modulators | [3] |

| Oncology | Antibody-Drug Conjugates (ADCs) - as a linker component | [3] |

Synthesis of Bioactive Molecules from this compound

The synthesis of therapeutic agents from this compound typically involves the functionalization of its amine and/or hydroxyl groups. The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized synthetic workflow utilizing this compound.

Experimental Protocol: General N-Alkylation

The following is a representative, generalized protocol for the N-alkylation of a piperidine derivative, a common step in the synthesis of more complex molecules from this compound.

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution.

-

Electrophile Addition: Add the desired alkylating agent (e.g., an alkyl halide or sulfonate) (1.0-1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the N-alkylated derivative.

Role in Drug Discovery and Development

The incorporation of the this compound scaffold into drug candidates is a strategic decision in medicinal chemistry. The following diagram illustrates the logical relationship between the properties of this building block and the goals of drug development.

Caption: Contribution of this compound properties to drug development.

Safety and Toxicology

While comprehensive biological activity data for this compound is limited, some toxicology information is available. It is important to note that certain derivatives may have different safety profiles. Emerging safety data suggests that the core this compound scaffold exhibits minimal off-target activity against hERG channels and major CYP450 isoforms at concentrations up to 100 μM.[3] However, it is crucial to evaluate the safety profile of each new derivative on a case-by-case basis.

Conclusion

This compound is a cornerstone chiral building block in modern drug discovery. Its value lies not in its intrinsic biological activity, but in its utility as a versatile and stereochemically defined scaffold for the synthesis of novel therapeutics. The piperidine ring imparts favorable physicochemical properties, while the chiral center and dual functional groups allow for the creation of complex and highly specific drug candidates. As the demand for enantiomerically pure and structurally diverse new chemical entities continues to grow, the importance of this compound in the pharmaceutical industry is set to increase. Further research into novel synthetic methodologies and applications of this valuable intermediate will undoubtedly lead to the development of the next generation of innovative medicines.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-Piperidin-3-ylmethanol Derivatives and Analogs for Drug Discovery Professionals

Abstract

The (S)-piperidin-3-ylmethanol scaffold is a paramount structural motif in contemporary medicinal chemistry, recognized as a privileged fragment in the design of novel therapeutics. Its inherent chirality, conformational flexibility, and versatile functional handles—a primary alcohol and a secondary amine—render it an invaluable building block for creating diverse molecular architectures with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of this compound derivatives and their analogs for researchers, scientists, and drug development professionals. It consolidates quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visual representations of key signaling pathways modulated by these compounds. The aim is to furnish a practical and in-depth resource to facilitate the exploration and development of next-generation therapeutics based on this versatile scaffold.

Introduction

The piperidine ring is a ubiquitous feature in a multitude of clinically approved drugs and natural products, prized for its favorable physicochemical properties that often enhance pharmacokinetic profiles.[1] The presence of the piperidine motif can improve metabolic stability, facilitate transport across biological membranes, and modulate lipophilicity and aqueous solubility.[1] this compound, as a specific chiral building block, offers a strategic entry point for enantiomerically pure drug candidates, which is critical for minimizing off-target effects and improving therapeutic indices.

Derivatives of this compound have demonstrated significant potential across various therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1] Their biological activity is often attributed to their ability to interact with high affinity and specificity to a range of biological targets. This guide will delve into the synthesis, biological evaluation, and mechanisms of action of these promising compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step sequences that prioritize the preservation of stereochemical integrity at the C3 position. Common strategies include the modification of commercially available this compound or its protected forms, and de novo synthesis from chiral precursors like L-glutamic acid.

General Synthetic Workflow

A generalized synthetic workflow for the preparation and derivatization of this compound is depicted below. This workflow highlights the key stages of protection, activation, diversification, and deprotection that are commonly employed.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

This protocol describes the protection of the secondary amine of this compound with a tert-butyloxycarbonyl (Boc) group, a common step to enable selective modification of the hydroxyl group.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of dioxane and water.

-

Base Addition: Add a base, such as triethylamine (Et₃N, 2.0 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq), to the solution.

-

Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

This protocol outlines the synthesis of an amide derivative, a common structural motif in bioactive piperidine compounds.

-

Acid Chloride Formation: To a solution of a carboxylic acid (e.g., piperic acid, 1.0 eq) in dry dichloromethane (DCM), add thionyl chloride (SOCl₂, 1.5-2.0 eq) and a catalytic amount of dimethylformamide (DMF). Reflux the mixture for 1-2 hours. Remove the excess SOCl₂ under reduced pressure to obtain the crude acid chloride.[2]

-

Coupling Reaction: Dissolve the crude acid chloride in dry DCM. In a separate flask, dissolve this compound (1.1 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in dry DCM.

-

Reaction Execution: Add the acid chloride solution dropwise to the piperidine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting amide by column chromatography or recrystallization.

Biological Activities and Quantitative Data

Derivatives of this compound have shown a remarkable diversity of biological activities. The following tables summarize key quantitative data from various studies, highlighting their potential in different therapeutic areas.

Anticancer Activity

Many piperidine derivatives exhibit potent cytotoxic effects against a range of cancer cell lines. Their mechanisms often involve the modulation of critical signaling pathways that control cell proliferation, apoptosis, and metastasis.

Table 1: In Vitro Anticancer Activity of Piperidine Derivatives

| Derivative ID | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| HSP70-36 | BT474 | Human Breast Cancer | 1.41 | [3] |

| HSP70-36 | BT/Lap(R)1.0 | Lapatinib-Resistant Breast Cancer | 1.47 | [3] |

| Compound 17a | Various | Cancer Cells | Induces Apoptosis | [4] |

| DTPEP | Various | Cancer Cells | Inhibits PI3K/Akt Pathway | [4] |

Antiviral Activity

The piperidine scaffold has been integrated into potent antiviral agents that can interfere with various stages of the viral life cycle.

Table 2: In Vitro Antiviral Activity of Piperidine Derivatives

| Derivative ID | Virus Strain | Cell Line | EC₅₀ (µM) | Reference |

| FZJ05 | Influenza A/H1N1 | MDCK | Lower than Ribavirin | [4] |

| Compound 11e | Various Influenza A strains | Multiple | As low as 0.05 | [4] |

Cholinesterase Inhibition

Derivatives targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are of significant interest for the symptomatic treatment of Alzheimer's disease.

Table 3: Cholinesterase Inhibitory Activity of Benzimidazole-Piperidine Hybrids

| Derivative ID | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |

| Compound 1 | 19.44 ± 0.60 | 21.57 ± 0.61 | [5] |

| Compound 13 | 36.05 ± 0.4 | 39.55 ± 0.03 | [5] |

| Galantamine (Std.) | 19.34 ± 0.62 | 21.45 ± 0.21 | [5] |

Pharmacokinetic Properties

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The piperidine scaffold generally imparts favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 4: Key Pharmacokinetic Parameters and their Significance

| Parameter | Symbol | Description | Importance in Drug Design |

| Bioavailability | F (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Determines the required dose and route of administration.[6] |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues.[6] |

| Half-Life | t₁/₂ | The time required for the concentration of the drug in the body to be reduced by one-half. | Dictates the dosing frequency required to maintain therapeutic levels.[6] |

| Clearance | CL | The volume of plasma cleared of the drug per unit time. | Determines the maintenance dose rate required to achieve a target steady-state concentration.[6][7] |

Key Signaling Pathways

The therapeutic effects of this compound derivatives are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating mechanisms of action.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. It is frequently hyperactivated in many types of cancer, making it a prime target for anticancer therapies. Certain piperidine derivatives have been shown to inhibit this pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine derivatives.

TGF-β Signaling Pathway in EMT

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in the epithelial-mesenchymal transition (EMT), a process involved in cancer metastasis. Piperine, a natural piperidine alkaloid, has been shown to inhibit TGF-β signaling.[8]

Caption: Modulation of the TGF-β/SMAD pathway by piperine.

Conclusion

The this compound core represents a highly versatile and valuable scaffold in the field of drug discovery. Its derivatives have demonstrated a broad range of potent biological activities, from anticancer and antiviral effects to the modulation of CNS targets. The synthetic accessibility and favorable pharmacokinetic properties associated with the piperidine ring further enhance its appeal as a foundational element in the design of novel therapeutics. This technical guide has provided a consolidated resource of quantitative data, experimental methodologies, and mechanistic insights to support the ongoing research and development efforts in this promising area of medicinal chemistry. Future exploration of this scaffold is anticipated to yield a new generation of innovative and effective medicines.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. fiveable.me [fiveable.me]

- 7. Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Key Chiral Building Block: A Technical Guide to the Discovery and History of (S)-Piperidin-3-ylmethanol

(S)-Piperidin-3-ylmethanol, a chiral piperidine derivative, has emerged as a critical intermediate in the synthesis of a diverse range of pharmaceuticals. Its stereospecific structure is instrumental in the development of enantiomerically pure drugs, significantly enhancing their efficacy and reducing off-target effects. This technical guide provides an in-depth overview of the discovery, history, synthesis, and applications of this versatile molecule, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented below. This data is essential for its application in chemical synthesis and formulation.

| Property | This compound | This compound HCl |

| CAS Number | 144539-77-5[1] | 1125551-75-8[2][3] |

| Molecular Formula | C₆H₁₃NO[1] | C₆H₁₄ClNO[2][3] |

| Molecular Weight | 115.17 g/mol [4] | 151.63 g/mol [2] |

| Appearance | White solid[5] | Solid[3] |

| Boiling Point | 106-107 °C at 3.5 Torr[6] | Not available |

| Melting Point | 61 °C[5] | Not available |

| Density | 1.026 g/mL at 25 °C[6] | Not available |

| Solubility | Soluble in water and many organic solvents.[7] A 2024 study on derivatives suggests favorable solubility (>50 mg/mL at pH 7.4) with N-acylation.[1] | Not available |

| pKa | Not available | Not available |

| Purity | Typically >96%[6] | Typically >97%[3] |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. Representative spectral data is crucial for reaction monitoring and quality control.

| Spectrum | Data |

| ¹H NMR | Spectral data available.[5][8] |

| ¹³C NMR | Spectral data available.[4] |

| IR | Spectral data available.[4] |

| Mass Spectrometry | Spectral data available.[4] |

Historical Development and Discovery

While a singular "discovery" paper for this compound is not readily apparent in the literature, its history is intrinsically linked to the broader development of methods for synthesizing chiral piperidine derivatives. The importance of enantiomerically pure piperidines in medicinal chemistry has driven the evolution of asymmetric synthesis and chiral resolution techniques.

Initially, access to such chiral building blocks often relied on the resolution of racemic mixtures. This involves reacting the racemic compound with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. For instance, racemic ethyl nipecotate, a related piperidine derivative, can be resolved using di-benzoyl-L-tartaric acid or (S)-mandelic acid.

More contemporary approaches focus on enantioselective synthesis, which creates the desired stereoisomer directly. A significant advancement in this area is the catalytic asymmetric hydrogenation of pyridine derivatives. For example, a three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction step provides access to a variety of enantioenriched 3-substituted piperidines. This methodology has been successfully applied in the formal synthesis of complex molecules like the anticancer drug Niraparib.

Another innovative approach is the use of chemo-enzymatic methods. These strategies combine chemical synthesis with biocatalysis to achieve high stereoselectivity. For example, a one-pot amine oxidase/ene imine reductase cascade has been employed to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines, which are key intermediates for Niraparib.

The increasing availability of this compound as a commercial building block has further accelerated its use in drug discovery and development, solidifying its role as a key chiral intermediate.

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are representative experimental protocols for its preparation.

Chiral Resolution of Racemic 3-Piperidinemethanol

This method involves the separation of enantiomers from a racemic mixture using a chiral resolving agent.

Materials:

-

Racemic 3-piperidinemethanol

-

(S)-Mandelic acid

-

Solvent (e.g., ethanol, isopropanol)

-

Base (e.g., sodium hydroxide)

-

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

Dissolve racemic 3-piperidinemethanol in a suitable solvent.

-

Add a solution of an equimolar amount of (S)-mandelic acid in the same solvent.

-

Allow the mixture to stand to facilitate the crystallization of the diastereomeric salt of (S)-3-piperidinemethanol with (S)-mandelic acid. The less soluble diastereomer will precipitate out of the solution.

-

Collect the crystalline precipitate by filtration and wash with a small amount of cold solvent.

-

To recover the free base, dissolve the diastereomeric salt in water and add a base, such as sodium hydroxide, to neutralize the mandelic acid.

-

Extract the aqueous solution with an organic solvent like dichloromethane.

-

Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield this compound.

Enantioselective Synthesis via Asymmetric Hydrogenation of a Pyridine Precursor

This method involves the asymmetric reduction of a suitable pyridine precursor to introduce the desired stereochemistry.

Materials:

-

3-Pyridinecarboxaldehyde

-

Chiral catalyst (e.g., Iridium-based catalyst with a chiral ligand)

-

Hydrogen source (e.g., H₂)

-

Solvent (e.g., methanol, THF)

-

Reducing agent (e.g., NaBH₄, LiAlH₄)

Procedure:

-

Preparation of the Pyridinium Salt: React 3-pyridinecarboxaldehyde with a suitable chiral auxiliary to form a pyridinium salt.

-

Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the pyridinium salt in an appropriate solvent. Add the chiral iridium catalyst. Pressurize the reactor with hydrogen gas and stir the reaction mixture at a specific temperature and pressure until the reaction is complete.

-

Reduction of the Aldehyde: After hydrogenation of the pyridine ring, the aldehyde group is reduced to a hydroxymethyl group. This can be achieved by using a reducing agent such as sodium borohydride or lithium aluminum hydride.

-

Work-up and Purification: After the reaction is complete, quench the reaction mixture carefully. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure. Purify the crude product by column chromatography to obtain enantiomerically pure this compound.

Applications in Drug Development

This compound is a key structural motif in a number of drug candidates and approved medicines. Its incorporation is crucial for achieving the desired pharmacological activity and safety profile.

Niraparib (PARP Inhibitor)

This compound is a critical building block in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer. The (S)-configuration of the piperidine ring is essential for the drug's binding to the PARP enzyme.

κ-Opioid Receptor Antagonists

Derivatives of this compound are being investigated as κ-opioid receptor antagonists for the treatment of various conditions, including pain and depression. The specific stereochemistry of the piperidine moiety is vital for selective antagonism of the κ-opioid receptor.

TRPV1 Modulators

This chiral building block is also utilized in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) modulators. These compounds have potential applications in pain management and the treatment of inflammatory conditions.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of drugs derived from this compound are a direct result of their interaction with specific biological pathways.

PARP Inhibition Pathway (Niraparib)

Niraparib functions by inhibiting PARP enzymes (PARP1 and PARP2), which are crucial for the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., due to BRCA mutations), the inhibition of PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

Caption: PARP Inhibition Pathway by Niraparib.

κ-Opioid Receptor Signaling

κ-opioid receptor agonists and antagonists modulate neuronal activity by coupling to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent downstream effects on ion channels, ultimately altering neurotransmitter release.

Caption: κ-Opioid Receptor Signaling Pathway.

TRPV1 Receptor Activation

TRPV1 is a non-selective cation channel that, when activated by stimuli like capsaicin or heat, allows an influx of cations, primarily Ca²⁺. This influx leads to depolarization of the neuron and the propagation of a pain signal. TRPV1 modulators can either enhance or inhibit this process.

Caption: TRPV1 Receptor Activation Pathway.

References

- 1. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]

- 2. This compound hydrochloride | C6H14ClNO | CID 70700777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 3-ピペリジンメタノール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]

- 8. 3-Piperidinemethanol(4606-65-9) 1H NMR spectrum [chemicalbook.com]

Commercial Availability of (S)-Piperidin-3-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-Piperidin-3-ylmethanol, a chiral piperidine derivative, is a valuable building block in medicinal chemistry and drug development, frequently utilized as a key intermediate in the synthesis of a wide range of pharmaceutical compounds. Its stereospecific nature makes it a critical component for creating enantiomerically pure drugs, which can lead to improved efficacy and reduced off-target effects. This technical guide provides an in-depth overview of the commercial availability of this compound, including supplier information, purity levels, and a detailed look at a common synthetic route.

Commercial Suppliers and Product Specifications

This compound is commercially available from various suppliers, primarily as the free base or as a hydrochloride salt. The purity of the commercially available compound is typically high, often exceeding 95%. The table below summarizes the offerings from a selection of suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Forms |

| Sigma-Aldrich | This compound | 144539-77-5 | C₆H₁₃NO | ≥95% | Solid |

| CymitQuimica | This compound hydrochloride | 1125551-75-8 | C₆H₁₄ClNO | 97% | Solid |

| BLD Pharm | This compound hydrochloride | 1125551-75-8 | C₆H₁₄ClNO | Not specified | Not specified |

| Alchem Pharmtech | This compound hydrochloride | 1125551-75-8 | C₆H₁₄ClNO | 97% | Not specified |

This table is not exhaustive and represents a snapshot of available suppliers. Prices and availability are subject to change.

Synthetic Pathway: Enantioselective Synthesis from L-Glutamic Acid

The enantiomerically pure form of 3-substituted piperidines can be synthesized from readily available chiral starting materials. One common and effective approach utilizes L-glutamic acid, a naturally occurring amino acid, as the chiral precursor. This multi-step synthesis involves the formation of a protected piperidine ring system followed by reduction of a carboxyl group to the desired hydroxymethyl functionality.

The following diagram illustrates a representative synthetic workflow for obtaining enantiomerically pure 3-substituted piperidine derivatives from L-glutamic acid.

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate

This protocol is adapted from a published procedure for the synthesis of a key intermediate.

Materials:

-

Dimethyl glutamate hydrochloride

-

Triethylamine (Et₃N)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Distilled water

-

10% aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of dimethyl glutamate hydrochloride (1.0 eq) in CH₂Cl₂ at 0°C, add triethylamine (4.0 eq).

-

To this mixture, add di-tert-butyl dicarbonate (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

Quench the reaction with distilled water.

-

Extract the aqueous layer with CH₂Cl₂ (3x).

-

Wash the combined organic layers with 10% aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography to obtain (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate.

Subsequent steps to achieve the final this compound product would involve the selective reduction of one ester group, followed by cyclization and final reduction of the remaining ester to the alcohol. The specific reagents and conditions for these transformations can vary and should be optimized based on laboratory capabilities and desired scale.

Logical Relationship of Synthetic Steps

The synthesis of this compound from L-glutamic acid follows a logical progression of chemical transformations designed to build the chiral piperidine ring and install the required functional groups while preserving the stereochemistry of the starting material.

Figure 2: Logical flow of the synthetic strategy.

This guide provides a foundational understanding of the commercial availability and a viable synthetic approach for this compound. For researchers and drug development professionals, access to reliable suppliers and a clear understanding of the synthetic landscape are crucial for the successful and timely advancement of their projects. It is always recommended to consult the safety data sheet (SDS) from the supplier before handling this or any chemical compound.

Unlocking the Therapeutic Potential of (S)-Piperidin-3-ylmethanol: A Technical Guide for Drug Discovery

For Immediate Release

(S)-Piperidin-3-ylmethanol, a versatile chiral building block, is emerging as a critical scaffold in the development of novel therapeutics targeting a range of diseases, from central nervous system disorders to cancer. This technical guide provides an in-depth analysis of potential research areas for this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to explore its therapeutic applications. The guide summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to accelerate innovation in this promising area of medicinal chemistry.

Core Chemical Properties

This compound is a chiral piperidine derivative featuring a hydroxymethyl group at the 3-position.[1] This structure provides a valuable starting point for the synthesis of complex molecules due to its bifunctional nature, containing both a secondary amine and a primary alcohol. These functional groups allow for a wide range of chemical modifications, enabling the creation of diverse libraries of compounds for biological screening.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [2] |

| CAS Number | 144539-77-5 | [1] |

Potential Research Areas and Applications

The unique structural features of this compound make it an attractive scaffold for targeting various biological systems. Key areas of research where this moiety has shown significant promise include:

Dopamine and Sigma-1 Receptor Modulation for CNS Disorders

Derivatives of this compound have been investigated as potent modulators of dopamine D4 and sigma-1 (σ1) receptors, both of which are implicated in a variety of central nervous system disorders, including schizophrenia, anxiety, and neuropathic pain. The piperidine core can be functionalized to achieve high affinity and selectivity for these receptors.

Quantitative Data: Dopamine D4 and Sigma-1 Receptor Binding

| Compound ID | Modification on Piperidine | Dopamine D4 Ki (nM) | Sigma-1 Ki (nM) |

| 12a | N-alkylation with indazole moiety | 860 | 1.2 |

| 12c | N-alkylation with trifluoromethyl indazole | >1000 | 0.7 |

| 13g | N-alkylation with N-methyl-5-indazole and 3-oxo modification | >10000 (65% inhibition at 10 µM) | 37 |

Data synthesized from studies on piperidine-based scaffolds.

Development of PROTACs for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are novel therapeutic agents that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][3] The this compound scaffold can serve as a linker component in PROTAC design, connecting a target-binding ligand to an E3 ligase-recruiting moiety. This is a burgeoning area of research with significant potential in oncology and other diseases driven by protein overexpression. For example, PROTACs have been successfully designed to degrade Focal Adhesion Kinase (FAK), a protein implicated in cancer cell migration and survival.[4][5]

Serotonin Reuptake Inhibitors (SSRIs) and 5-HT Receptor Modulation

The piperidine motif is a common feature in many selective serotonin reuptake inhibitors (SSRIs) used to treat depression and anxiety. This compound can be used as a key intermediate in the synthesis of novel SSRIs and dual-acting agents that also modulate serotonin receptors, such as 5-HT1A and 5-HT7.[1][2] This multi-target approach may lead to improved efficacy and a faster onset of action compared to traditional SSRIs.

Quantitative Data: Serotonin Receptor and Transporter Affinity

| Compound ID | Target | Ki (nM) | IC50 (nM) |

| 8j | 5-HT1A Receptor | 0.84 | - |

| 5-HT7 Receptor | 12 | - | |

| Serotonin Transporter (SERT) | - | 100 |

Data for a series of arylalkanol and aralkyl piperazine derivatives.[2][6]

TRPV1 Antagonists for Pain Management

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the sensation of pain.[7] Antagonists of the TRPV1 receptor are being actively investigated as a new class of analgesics for the treatment of chronic and neuropathic pain. The this compound scaffold can be incorporated into the design of novel TRPV1 antagonists, offering the potential for potent and selective inhibition of this channel.

Experimental Protocols

Synthesis of this compound Derivatives (General Scheme)

A common synthetic route to derivatives of this compound involves N-alkylation or N-acylation of the piperidine nitrogen, followed by modification of the hydroxyl group if necessary.

Detailed Protocol: Dopamine D4 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human dopamine D4 receptor.

-

Membrane Preparation: Homogenize CHO cells stably expressing the human dopamine D4 receptor in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂). Centrifuge the homogenate and resuspend the pellet in fresh assay buffer.[8]

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand ([³H]spiperone, final concentration ~0.5 nM), and varying concentrations of the test compound. For determination of non-specific binding, add a high concentration of a known D4 antagonist (e.g., 10 µM (+)-butaclamol).[8][9][10]

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in polyethyleneimine) to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[8]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Detailed Protocol: PROTAC-Induced Protein Degradation (Western Blot)

This protocol is for assessing the ability of a PROTAC to induce the degradation of a target protein in cultured cells.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).[11][12]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[11]

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% BSA or non-fat milk and then incubate with a primary antibody specific for the target protein. After washing, incubate with an HRP-conjugated secondary antibody.[13]

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry and normalize to a loading control (e.g., β-actin or GAPDH) to determine the extent of protein degradation.[14]

Conclusion

This compound represents a highly valuable and versatile scaffold for the development of a new generation of therapeutics. Its utility in constructing potent and selective modulators of key biological targets, including dopamine and serotonin receptors, as well as its application in the innovative field of targeted protein degradation, underscores its significance in modern medicinal chemistry. The information provided in this guide is intended to serve as a foundational resource to stimulate further research and development in these exciting areas, ultimately leading to the discovery of novel medicines to address unmet medical needs.

References

- 1. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 2. TRP Channels and Pain - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-Piperidin-3-ylmethanol

Introduction

(S)-Piperidin-3-ylmethanol is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemistry is often crucial for the biological activity of the final drug molecule. This document outlines two distinct and effective protocols for the asymmetric synthesis of this compound: a biocatalytic reduction of a ketone precursor and a rhodium-catalyzed asymmetric functionalization of a pyridine derivative. These methods offer high enantioselectivity and yield, catering to the needs of researchers in drug development and medicinal chemistry.

Physicochemical Properties of Piperidin-3-ylmethanol

A summary of the key physicochemical properties of the target compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| CAS Number | 144539-77-5 (for (S)-enantiomer) | [2][3] |

| Appearance | Solid | |

| InChIKey | VUNPWIPIOOMCPT-UHFFFAOYSA-N | [1] |

| SMILES | C1CC(CNC1)CO | [1] |

Protocol 1: Biocatalytic Asymmetric Reduction of N-Boc-3-piperidone